5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been reported to inhibit acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes play a crucial role in the cholinergic system by hydrolyzing acetylcholine, a neurotransmitter involved in learning and memory .
Mode of Action
Similar compounds have been shown to inhibit ache and buche . This inhibition could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
Inhibition of ache and buche, as seen with similar compounds, would affect the cholinergic pathway . This could potentially enhance cognitive functions, as acetylcholine is a key neurotransmitter involved in learning and memory .
Result of Action
Similar compounds have been shown to inhibit ache and buche , potentially leading to enhanced cholinergic transmission and improved cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Sulfonamide Group:
Attachment of the Phenylpiperazine Moiety: This is typically done through nucleophilic substitution reactions, where the piperazine derivative is reacted with the sulfonamide intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the sulfonamide group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industry: It finds applications in the development of new materials and as a precursor in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Compounds like indole-3-acetic acid, which have diverse biological activities and applications in medicinal chemistry.
Uniqueness
5-ethyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide is unique due to its combination of a thiophene ring and a sulfonamide group, which imparts distinct chemical properties and reactivity. Its ability to interact with multiple neurotransmitter receptors also sets it apart from other similar compounds, making it a valuable molecule for research in neuropharmacology.
Properties
IUPAC Name |
5-ethyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S2/c1-2-17-8-9-18(24-17)25(22,23)19-10-11-20-12-14-21(15-13-20)16-6-4-3-5-7-16/h3-9,19H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXGKEOIOVMZKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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